molecular formula C12H14ClNO B13207185 (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine

(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine

Cat. No.: B13207185
M. Wt: 223.70 g/mol
InChI Key: SVZUBEVKYOBFFC-SNVBAGLBSA-N
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Description

(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a chiral amine derivative containing a benzo[d]furan scaffold substituted with a chlorine atom at the 5-position and a butylamine side chain at the 2-position. Its stereochemistry (1R configuration) may influence its biological activity, particularly in receptor-binding interactions. The compound’s structure combines aromaticity (from the benzofuran core) with the flexibility of the butylamine chain, making it a candidate for studying neurotransmitter analogs or enzyme inhibitors.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(1R)-1-(5-chloro-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m1/s1

InChI Key

SVZUBEVKYOBFFC-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC2=C(O1)C=CC(=C2)Cl)N

Canonical SMILES

CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogs include benzo[d]oxazole and benzo[d]furan derivatives with varying substituents and side chains. Key differences lie in the heterocyclic core (furan vs. oxazole) and substituent effects.

Table 1: Comparison of Substituent Effects on Activity in Benzo[d]oxazole and Benzo[d]furan Derivatives
Compound Class Substituent Heterocycle IC50 (μM) Range Activity Trend Reference
Benzo[d]oxazole 5-Methyl Oxazole 10.50–74.30 Most potent
Benzo[d]oxazole Unsubstituted Oxazole 25.47–53.01 Moderate activity
Benzo[d]oxazole 5-Chloro Oxazole 26.31–102.10 Least potent
Benzo[d]furan (Target) 5-Chloro Furan Not reported Insufficient data

Key Observations

Substituent Effects : In benzo[d]oxazole derivatives, methyl substitution at the 5-position enhances activity compared to unsubstituted or chloro-substituted analogs. For example, 5-methylbenzo[d]oxazole derivatives (e.g., compound 12c) exhibit IC50 values as low as 10.50 μM, whereas 5-chloro analogs (e.g., compound 12b) show reduced potency (IC50 up to 102.10 μM) . This suggests electron-donating groups (e.g., methyl) may stabilize interactions with biological targets, while electron-withdrawing groups (e.g., chloro) could disrupt binding.

  • Implication for Target Compound : The 5-chloro substituent in (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine may similarly reduce activity compared to methyl-substituted benzofurans, but direct evidence is lacking.

Heterocycle Core Differences: Oxazole vs. Furan: Oxazole contains both oxygen and nitrogen, enabling hydrogen bonding and dipole interactions. Butylamine Side Chain: The (1R)-butylamine moiety in the target compound may introduce stereospecific interactions absent in simpler analogs.

Biological Activity

(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.7 g/mol
  • IUPAC Name : (1R)-1-(5-chloro-2-benzofuranyl)butylamine

This compound features a butylamine group linked to a chlorobenzo[D]furan moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the chlorobenzo[D]furan group may enhance its affinity for specific receptors, contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. These effects are often mediated through the modulation of serotonin receptors .
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Antidepressant Activity

A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the brain, suggesting that this compound may act as a selective serotonin reuptake inhibitor (SSRI) .

Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of this compound against oxidative stress induced by neurotoxins. The compound demonstrated the ability to reduce cell death in neuronal cultures, highlighting its potential use in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityKey Differences
(S)-Citalopram SSRIMore established antidepressant
Bupropion Norepinephrine-dopamine reuptake inhibitorDifferent mechanism; used for depression
Fluoxetine SSRIWell-studied; different side effect profile

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